molecular formula C18H21BrN2O4S B5001636 N~2~-(3-bromophenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide CAS No. 6200-32-4

N~2~-(3-bromophenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5001636
CAS No.: 6200-32-4
M. Wt: 441.3 g/mol
InChI Key: YQJCFKFRLVYZHO-UHFFFAOYSA-N
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Description

N~2~-(3-bromophenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with a 3-bromophenyl group, a 3-methoxypropyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-bromophenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with glycine, which is then protected and functionalized through a series of reactions:

    Protection of Glycine: Glycine is first protected using a suitable protecting group to prevent unwanted reactions at the amino group.

    Substitution with 3-Bromophenyl Group: The protected glycine is then reacted with a 3-bromophenyl halide under basic conditions to introduce the 3-bromophenyl group.

    Introduction of 3-Methoxypropyl Group: The intermediate product is further reacted with a 3-methoxypropyl halide in the presence of a base to introduce the 3-methoxypropyl group.

    Addition of Phenylsulfonyl Group: Finally, the phenylsulfonyl group is introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-bromophenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN~3~) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted glycinamide.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

N~2~-(3-bromophenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(3-bromophenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3-chlorophenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide: Similar structure but with a chlorine atom instead of bromine.

    N~2~-(3-bromophenyl)-N-(3-ethoxypropyl)-N~2~-(phenylsulfonyl)glycinamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N~2~-(3-bromophenyl)-N-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific combination of substituents, which can influence its reactivity, binding properties, and overall chemical behavior. The presence of the bromine atom can also facilitate further functionalization through substitution reactions.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-25-12-6-11-20-18(22)14-21(16-8-5-7-15(19)13-16)26(23,24)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJCFKFRLVYZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367520
Record name STK358064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6200-32-4
Record name STK358064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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